1,5-dichloro-2-isocyanato-4-methylbenzene
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Overview
Description
1,5-dichloro-2-isocyanato-4-methylbenzene is an organic compound with the molecular formula C8H5Cl2NO and a molecular weight of 202.04 g/mol . This compound is characterized by the presence of two chlorine atoms, an isocyanate group, and a methyl group attached to a benzene ring. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-dichloro-2-isocyanato-4-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .
Industrial Production Methods
Industrial production methods for this compound typically involve the chlorination of 2-isocyanato-4-methylbenzene under controlled conditions to introduce the chlorine atoms at the desired positions on the benzene ring .
Chemical Reactions Analysis
Types of Reactions
1,5-dichloro-2-isocyanato-4-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.
Addition Reactions: The isocyanate group can react with nucleophiles to form ureas, carbamates, and other derivatives.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Electrophiles: For substitution reactions on the benzene ring.
Nucleophiles: For addition reactions with the isocyanate group.
Major Products Formed
The major products formed from reactions involving this compound include substituted benzene derivatives and various urea and carbamate compounds .
Scientific Research Applications
1,5-dichloro-2-isocyanato-4-methylbenzene has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1,5-dichloro-2-isocyanato-4-methylbenzene involves its reactivity with nucleophiles and electrophiles. The isocyanate group can react with nucleophiles to form stable products, while the benzene ring can undergo electrophilic aromatic substitution reactions . These reactions are facilitated by the electron-withdrawing effects of the chlorine atoms and the isocyanate group, which activate the benzene ring towards electrophilic attack .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,5-dichloro-2-isocyanato-4-methylbenzene include:
Uniqueness
This compound is unique due to the specific positioning of the chlorine atoms and the isocyanate group on the benzene ring. This unique arrangement influences its reactivity and the types of reactions it can undergo, making it a valuable compound in various chemical syntheses and applications .
Properties
CAS No. |
98446-47-0 |
---|---|
Molecular Formula |
C8H5Cl2NO |
Molecular Weight |
202 |
Purity |
95 |
Origin of Product |
United States |
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